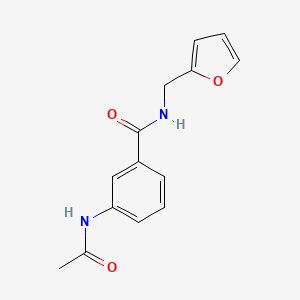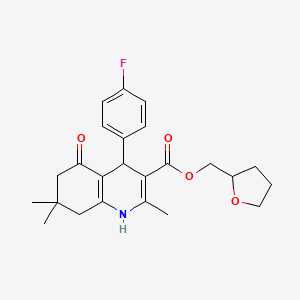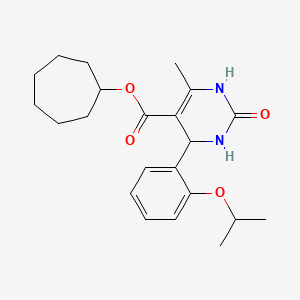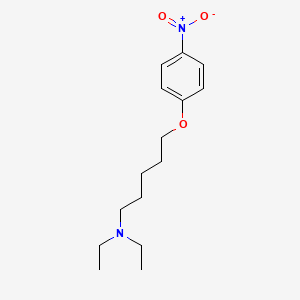
3-(acetylamino)-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-N-(2-furylmethyl)benzamide, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. AFM13 is designed to bind to both CD30, a protein found on the surface of Hodgkin lymphoma (HL) cells, and CD16A, a receptor found on the surface of natural killer (NK) cells. This binding is intended to activate the NK cells, which can then destroy the HL cells.
作用機序
3-(acetylamino)-N-(2-furylmethyl)benzamide works by binding to both CD30 on the surface of HL cells and CD16A on the surface of NK cells. This binding activates the NK cells, which can then destroy the HL cells. The exact mechanism by which 3-(acetylamino)-N-(2-furylmethyl)benzamide activates NK cells is not fully understood, but it is thought to involve the release of cytokines and the formation of immunological synapses between the NK cells and the HL cells.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to induce the activation and expansion of NK cells, as well as the release of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These effects contribute to the anti-tumor activity of 3-(acetylamino)-N-(2-furylmethyl)benzamide. In addition, 3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.
実験室実験の利点と制限
One advantage of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its specificity for CD30-expressing cells, which allows for targeted destruction of HL cells. Another advantage is its ability to activate NK cells, which are part of the body's natural immune response to cancer. However, one limitation of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its reliance on the presence of CD16A-expressing NK cells, which may limit its efficacy in patients with low NK cell counts.
将来の方向性
There are several potential future directions for research on 3-(acetylamino)-N-(2-furylmethyl)benzamide. One direction is the investigation of 3-(acetylamino)-N-(2-furylmethyl)benzamide in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of bispecific antibodies targeting other antigens expressed on cancer cells and immune cells. Finally, further research is needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-furylmethyl)benzamide and its effects on the immune system.
合成法
The synthesis of 3-(acetylamino)-N-(2-furylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the two halves of the molecule, and the purification of the final product. The exact details of the synthesis method are proprietary, but it is known that 3-(acetylamino)-N-(2-furylmethyl)benzamide is produced using chemical synthesis.
科学的研究の応用
3-(acetylamino)-N-(2-furylmethyl)benzamide has been the subject of several preclinical and clinical studies. In preclinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has demonstrated potent anti-tumor activity against HL cells in vitro and in vivo. In clinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has shown promising results in the treatment of relapsed or refractory HL, with a favorable safety profile. 3-(acetylamino)-N-(2-furylmethyl)benzamide is also being investigated for its potential use in combination with other therapies, such as checkpoint inhibitors, to enhance their anti-tumor activity.
特性
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16-12-5-2-4-11(8-12)14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRPAYFMXVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)

![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)
